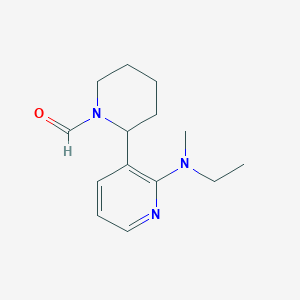

2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminoethylpiperidine with 3-methoxy salicylaldehyde to form a Schiff base ligand . Another approach involves the use of substituted 2-aminopyridines with arylglyoxals and Meldrum’s acid in a multicomponent condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yielding reactions and cost-effective reagents, are likely applied. The use of automated synthesis and purification techniques can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative effects . The compound may also interact with other cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-(1-piperidine)pyridine derivatives: These compounds are used as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).

Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds possess a broad spectrum of biological activity, including antibacterial and antifungal properties.

N-(pyridin-2-yl)amides: These compounds are used in various synthetic applications and have significant biological activities.

Uniqueness

2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific structure, which combines a piperidine ring with a pyridine moiety. This unique combination allows it to exhibit distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde, with the CAS number 1352528-66-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, neuroprotective, and antimicrobial activities, supported by relevant research findings and case studies.

- Molecular Formula : C₁₄H₂₁N₃O

- Molecular Weight : 247.34 g/mol

- Structure : The compound features a piperidine ring connected to a pyridine moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In a comparative study, a piperidine derivative demonstrated better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells than the standard drug bleomycin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu | 5.0 | Apoptosis Induction |

| Compound B | MCF-7 | 4.5 | Cell Cycle Arrest |

Neuroprotective Effects

The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential neuroprotective effects. Research indicates that piperidine derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology . In one study, a related piperidine compound exhibited dual inhibition with significant brain exposure, enhancing its therapeutic potential against neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been explored. A study on thiazine derivatives revealed that modifications in the piperidine structure could enhance antibacterial efficacy against various pathogens. Although specific data on this compound is limited, similar compounds have shown effectiveness against resistant strains of bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

- Cancer Treatment : A case study involving a derivative of the compound showed significant tumor reduction in xenograft models when administered in combination with standard chemotherapeutics.

- Alzheimer's Disease : Another study highlighted the use of piperidine-based compounds in improving cognitive function in animal models of Alzheimer’s disease through cholinesterase inhibition.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications at the nitrogen and carbon positions can significantly influence biological activity. The presence of an ethyl(methyl)amino group at the pyridine position appears to enhance binding affinity to target enzymes involved in cancer and neurodegenerative diseases .

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

2-[2-[ethyl(methyl)amino]pyridin-3-yl]piperidine-1-carbaldehyde |

InChI |

InChI=1S/C14H21N3O/c1-3-16(2)14-12(7-6-9-15-14)13-8-4-5-10-17(13)11-18/h6-7,9,11,13H,3-5,8,10H2,1-2H3 |

InChI Key |

UXTZTDNQEHCKAE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=C(C=CC=N1)C2CCCCN2C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.